molecular formula C8H8BrIO2 B15312731 2-Bromo-4-iodo-1,3-dimethoxybenzene

2-Bromo-4-iodo-1,3-dimethoxybenzene

Cat. No.: B15312731
M. Wt: 342.96 g/mol
InChI Key: MIECUGGUIIEFDY-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-1,3-dimethoxybenzene is an organic compound with the molecular formula C8H8BrIO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and two methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-iodo-1,3-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-iodo-1,3-dimethoxybenzene undergoes various types of chemical reactions, including

Scientific Research Applications

Scientific Research Applications

2-Bromo-4-iodo-1,3-dimethoxybenzene is utilized in scientific research across chemistry, biology, medicine, and industry:

  • Chemistry It serves as an intermediate in synthesizing complex organic molecules and studying reaction mechanisms.
  • Biology It has potential applications in the development of bioactive compounds and pharmaceuticals.
  • Medicine It is investigated for potential therapeutic properties and as a precursor in drug synthesis.
  • Industry It is utilized in producing specialty chemicals and materials with specific properties.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Substitution Reactions The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
  • Oxidation and Reduction The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
  • Coupling Reactions It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Biological Activities

1-Bromo-2-iodo-4,5-dimethoxybenzene exhibits antimicrobial properties and anticancer activity.

  • Antimicrobial Activity Research indicates that this compound exhibits antimicrobial properties, inhibiting the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
  • Anticancer Properties The compound has also been investigated for its anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through several pathways:
    • Inhibition of DNA synthesis: The compound interferes with DNA replication, leading to cell cycle arrest.
    • Activation of apoptotic pathways: It triggers intrinsic apoptotic mechanisms by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition The compound may inhibit enzymes critical for cellular metabolism and proliferation.
  • Receptor Modulation It can modulate receptor activity involved in signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis of Biological Activities

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesEnzyme inhibition, receptor modulation
2-Bromo-4,5-dimethoxybenzoic acidModerateYesSimilar mechanisms
4-Iodo-3-methoxyanilineYesModerateDifferent target interactions

Case Studies

Several studies have highlighted the biological effects of 1-Bromo-2-iodo-4,5-dimethoxybenzene:

  • Study on Bacterial Inhibition: A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
  • Cancer Cell Line Testing: In a test involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration).

Related Compounds

Properties

Molecular Formula

C8H8BrIO2

Molecular Weight

342.96 g/mol

IUPAC Name

3-bromo-1-iodo-2,4-dimethoxybenzene

InChI

InChI=1S/C8H8BrIO2/c1-11-6-4-3-5(10)8(12-2)7(6)9/h3-4H,1-2H3

InChI Key

MIECUGGUIIEFDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)I)OC)Br

Origin of Product

United States

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